2-({[4-(Difluoromethoxy)phenyl]methyl}amino)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({[4-(Difluoromethoxy)phenyl]methyl}amino)ethan-1-ol is an organic compound with the molecular formula C10H13F2NO2. It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety through a methylamino linkage .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-(Difluoromethoxy)phenyl]methyl}amino)ethan-1-ol typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-(difluoromethoxy)benzaldehyde with methylamine to form the intermediate 4-(difluoromethoxy)benzylamine.
Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-({[4-(Difluoromethoxy)phenyl]methyl}amino)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The compound can be reduced further to form different amine derivatives.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-({[4-(Difluoromethoxy)phenyl]methyl}amino)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-({[4-(Difluoromethoxy)phenyl]methyl}amino)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[4-(Difluoromethoxy)phenyl]ethan-1-amine: Similar structure but lacks the ethan-1-ol moiety.
2-[2-({[4-(Difluoromethoxy)phenyl]methyl}amino)ethoxy]ethan-1-ol: Contains an additional ethoxy group.
Uniqueness
2-({[4-(Difluoromethoxy)phenyl]methyl}amino)ethan-1-ol is unique due to the presence of both the difluoromethoxy group and the ethan-1-ol moiety, which can influence its chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C10H13F2NO2 |
---|---|
Molekulargewicht |
217.21 g/mol |
IUPAC-Name |
2-[[4-(difluoromethoxy)phenyl]methylamino]ethanol |
InChI |
InChI=1S/C10H13F2NO2/c11-10(12)15-9-3-1-8(2-4-9)7-13-5-6-14/h1-4,10,13-14H,5-7H2 |
InChI-Schlüssel |
KRMPVLKYGWDTSH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CNCCO)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.